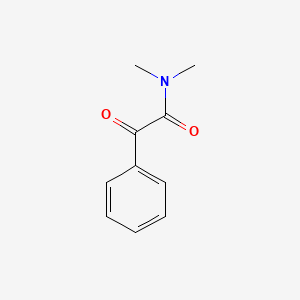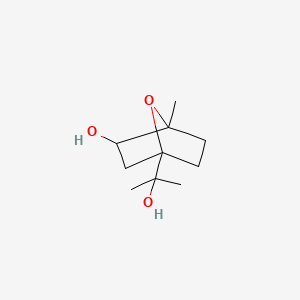
Alanine, 3-(nitroamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a nitroamino group attached to the alanine backbone, making it a unique derivative of alanine. It is a small organic molecule that plays a role in various biochemical processes.
Vorbereitungsmethoden
The synthesis of Alanine, 3-(nitroamino)- typically involves the nitration of alanine derivatives. One common method includes the reaction of alanine with nitric acid in the presence of acetic anhydride . The reaction conditions often require careful control of temperature and pH to ensure the selective nitration of the amino group without affecting the carboxylate group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Alanine, 3-(nitroamino)- undergoes various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso derivatives under specific conditions.
Reduction: Reduction of the nitroamino group can yield amino derivatives, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroamino group is replaced by other functional groups. Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Alanine, 3-(nitroamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Alanine, 3-(nitroamino)- involves its interaction with specific molecular targets and pathways. The nitroamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes involved in amino acid metabolism, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Alanine, 3-(nitroamino)- can be compared with other similar compounds such as:
Alanine: The parent compound, which lacks the nitroamino group and has different chemical properties.
Nitroalanine: Another derivative with a nitro group attached to the alanine backbone, but at a different position.
Amino acids with nitro groups: Other amino acids that have been nitrated, such as nitrotyrosine and nitrotryptophan, which have distinct biochemical roles and properties
Eigenschaften
CAS-Nummer |
58130-89-5 |
|---|---|
Molekularformel |
C3H7N3O4 |
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
(2S)-2-amino-3-nitramidopropanoic acid |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-5-6(9)10/h2,5H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChI-Schlüssel |
QMXHUFVYJLFLRY-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)N[N+](=O)[O-] |
Kanonische SMILES |
C(C(C(=O)O)N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
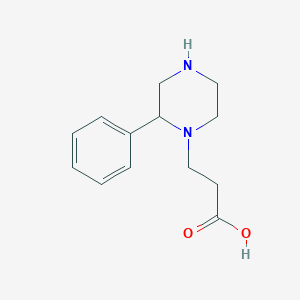
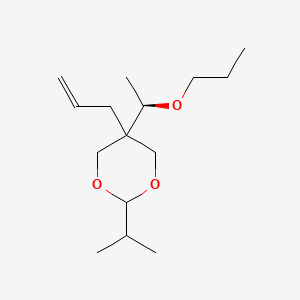
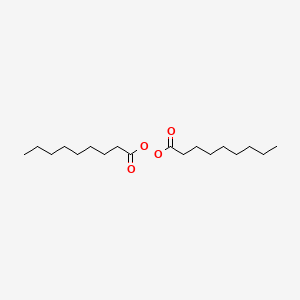
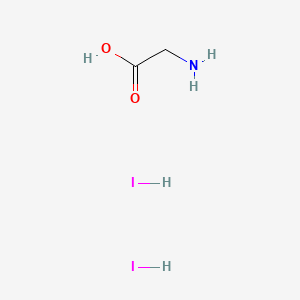
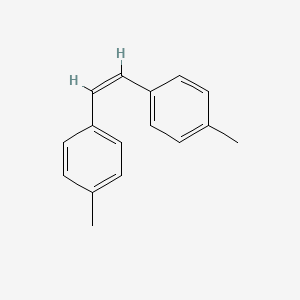
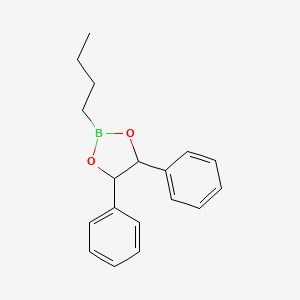
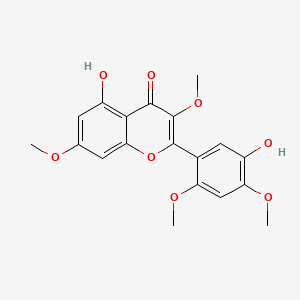
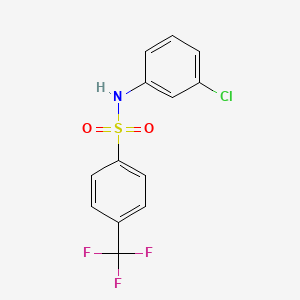
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
